2-isobutyl-1,4-diMethoxybenzene
Overview
Description
2-isobutyl-1,4-diMethoxybenzene is an organic compound with the molecular formula C12H18O2 and a molecular weight of 194.27 g/mol . This compound is characterized by the presence of two methoxy groups (-OCH3) attached to a benzene ring, along with an isobutyl group (-CH2CH(CH3)2) at the second position . It is commonly used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
2-isobutyl-1,4-diMethoxybenzene can be synthesized through the Friedel-Crafts alkylation of 1,4-dimethoxybenzene . The reaction involves the use of an alkyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl3), to generate a carbocation intermediate that reacts with the aromatic ring . The reaction conditions typically include the use of a solvent like acetic acid and heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-isobutyl-1,4-diMethoxybenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, such as nitration, sulfonation, and halogenation, where the aromatic ring is substituted by an electrophile.
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under specific conditions.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: The isobutyl group can be substituted with other alkyl or functional groups through various substitution reactions.
Common reagents used in these reactions include strong acids (e.g., sulfuric acid for nitration), halogens (e.g., bromine for halogenation), and oxidizing agents (e.g., potassium permanganate for oxidation) . The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
2-isobutyl-1,4-diMethoxybenzene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-isobutyl-1,4-diMethoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions . The methoxy groups activate the aromatic ring, making it more susceptible to attack by electrophiles . The isobutyl group can influence the reactivity and selectivity of the compound in various reactions . The pathways involved include the formation of carbocation intermediates and subsequent substitution reactions .
Comparison with Similar Compounds
2-isobutyl-1,4-diMethoxybenzene can be compared with other similar compounds, such as:
1,4-Dimethoxybenzene: Lacks the isobutyl group and has different reactivity and applications.
2,5-Dimethoxy-4-methylbenzaldehyde: Contains a methyl group and an aldehyde group, leading to different chemical properties and uses.
2,5-Dimethoxy-4-ethylbenzaldehyde: Similar structure but with an ethyl group instead of an isobutyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
1,4-dimethoxy-2-(2-methylpropyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-9(2)7-10-8-11(13-3)5-6-12(10)14-4/h5-6,8-9H,7H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRGZCMAJSEXJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(C=CC(=C1)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20601735 | |
Record name | 1,4-Dimethoxy-2-(2-methylpropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20601735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89556-61-6 | |
Record name | 1,4-Dimethoxy-2-(2-methylpropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20601735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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